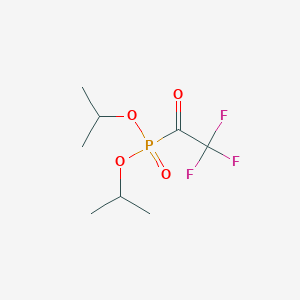
Dipropan-2-yl (trifluoroacetyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (trifluoroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoroacetyl group and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (trifluoroacetyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable phosphonate precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an efficient method for producing phosphonates, including this compound, due to its ability to accelerate reaction rates and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (trifluoroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various oxidation or reduction products, depending on the specific reaction conditions employed .
Scientific Research Applications
Dipropan-2-yl (trifluoroacetyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dipropan-2-yl (trifluoroacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Bis (2,2,2-trifluoroethyl) phosphonate: This compound shares the trifluoroacetyl group but differs in the alkyl substituents.
Diisopropyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Similar in containing a trifluoro group but with different alkyl and alkyne substituents.
Uniqueness
Its ability to undergo various chemical transformations and its potential as a research tool and industrial reagent highlight its significance in the field of organophosphorus chemistry .
Properties
CAS No. |
82568-29-4 |
|---|---|
Molecular Formula |
C8H14F3O4P |
Molecular Weight |
262.16 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H14F3O4P/c1-5(2)14-16(13,15-6(3)4)7(12)8(9,10)11/h5-6H,1-4H3 |
InChI Key |
ZUOYVKMVEBTRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)C(F)(F)F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















